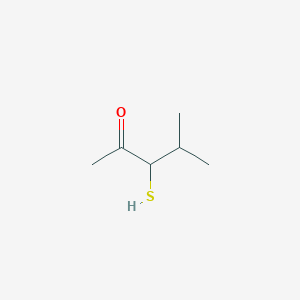

4-Methyl-3-sulfanylpentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

75832-79-0 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

4-methyl-3-sulfanylpentan-2-one |

InChI |

InChI=1S/C6H12OS/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |

InChI Key |

GVDXJPHOFKMDJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Sulfanylpentan 2 One

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer a promising avenue for the synthesis of 4-methyl-3-sulfanylpentan-2-one, leveraging the high selectivity of enzymes to catalyze key transformations. A notable strategy involves the use of a precursor molecule, which is then converted to the target compound in an enzyme-mediated step.

A key precursor for the chemo-enzymatic synthesis is the cysteine-S-conjugate of this compound, specifically (2R)-S-(1,1-dimethyl-3-oxobutyl)-cysteine, also referred to as cys-4MMP. nih.gov This precursor can be synthesized and then subjected to enzymatic cleavage to release the desired volatile thiol.

The synthesis of cys-4MMP can be achieved via a Michael addition of L-cysteine to mesityl oxide. nih.gov In a typical procedure, L-cysteine hydrochloride is dissolved in water, and the pH is adjusted to 8 with a sodium carbonate solution. Mesityl oxide is then added, and the reaction is stirred at room temperature. The resulting cys-4MMP can be purified by flash chromatography. nih.gov

Exploration of Specific Enzyme Catalysts for Stereoselective Formation

The enzymatic conversion of the cys-4MMP precursor to this compound is facilitated by enzymes with β-lyase activity. Research has explored the use of crude cell extracts from various microorganisms, including yeasts and bacteria, to catalyze this transformation. nih.gov

A screening of different microbial cell extracts has shown that both yeast and bacterial strains possess the necessary carbon-sulfur β-lyase activity to cleave the C-S bond in cys-4MMP and release this compound. nih.gov Among the tested microorganisms, cell extracts from the bacterium Shewanella putrefaciens have demonstrated the highest β-lyase activity and the most efficient conversion of cys-4MMP to the target thiol. nih.gov In the context of yeast, extracts from Saccharomyces cerevisiae have also shown notable conversion efficiency. nih.gov

While these studies have successfully utilized crude cell extracts, the exploration of specific, isolated β-lyase enzymes for the stereoselective formation of particular enantiomers of this compound is an area that warrants further investigation. The use of purified enzymes could offer greater control over the reaction and potentially lead to higher stereoselectivity.

Optimization of Biocatalytic Reaction Conditions

The efficiency of the enzymatic conversion of cys-4MMP to this compound is highly dependent on the reaction conditions, particularly pH and temperature.

Studies on the crude cell extracts of various microorganisms have revealed different optimal conditions for β-lyase activity. For instance, the β-lyase activity of Shewanella putrefaciens extracts was found to be optimal at a neutral pH. Conversely, yeast extracts, such as those from Saccharomyces cerevisiae and Kluyveromyces lactis, exhibited suitable β-lyase activity in more acidic environments, which is relevant for applications in processes like winemaking. nih.gov

Temperature is another critical parameter. The optimal temperature for the β-lyase activity of the tested microbial extracts has also been determined to maximize the production of this compound. nih.gov The table below summarizes the conversion efficiency of cys-4MMP to this compound by cell extracts from different microorganisms.

Table 1: Conversion of cys-4MMP to this compound by Microbial Cell Extracts

| Microbial Strain | Type | Relative Conversion Efficiency |

|---|---|---|

| Shewanella putrefaciens | Bacterium | High |

| Saccharomyces cerevisiae | Yeast | Moderate to High |

| Kluyveromyces lactis | Yeast | Moderate |

| Schizosaccharomyces pombe | Yeast | Low to Moderate |

| Eubacterium limosum | Bacterium | Low |

| Lactobacillus casei | Bacterium | Low |

Data derived from studies on the β-lyase activity of crude cell extracts. nih.gov

Laboratory-Scale Total Synthesis Approaches

The total synthesis of this compound in a laboratory setting has been primarily achieved through precursor-based strategies, with a focus on the formation of the core molecular structure.

Precursor-Based Strategies for Thiolated Ketone Elaboration

The most common laboratory synthesis of this compound involves the Michael addition of a sulfur nucleophile to an α,β-unsaturated ketone. The readily available precursor for this reaction is mesityl oxide (4-methyl-3-penten-2-one).

The direct addition of hydrogen sulfide (B99878) to mesityl oxide is a well-established method for the preparation of this compound. This reaction is typically carried out under conditions that facilitate the 1,4-conjugate addition of the thiol to the enone system.

Another precursor-based approach involves the synthesis of a more complex precursor which is then converted to the final product. As mentioned in the chemo-enzymatic section, the synthesis of the cysteine conjugate, cys-4MMP, from mesityl oxide and L-cysteine is a key precursor strategy. nih.gov Additionally, the glutathionyl conjugate, glut-4MMP, has been identified as a potential precursor. d-nb.info

Development of Novel Synthetic Routes to the Core Molecular Structure

While the Michael addition of hydrogen sulfide or thiols to mesityl oxide remains the predominant synthetic route, the development of novel synthetic pathways to the core structure of this compound is an ongoing area of research. The exploration of alternative methods could provide more efficient or stereoselective access to this important flavor compound. However, detailed information on such novel routes specifically for this compound is not extensively documented in publicly available literature.

Control of Stereochemistry in Chemical Synthesis

This compound possesses a chiral center at the carbon atom bearing the sulfanyl (B85325) group. Consequently, it can exist as two enantiomers, (R)- and (S)-4-methyl-3-sulfanylpentan-2-one. The control of stereochemistry during the chemical synthesis to produce a single enantiomer is a significant challenge.

The standard synthesis via the addition of hydrogen sulfide to mesityl oxide results in a racemic mixture of the two enantiomers. To date, specific methods for the asymmetric synthesis or chiral resolution of this compound are not well-documented in the scientific literature. The development of such stereoselective methods would be of great interest for correlating specific enantiomers with their respective sensory attributes.

Scalability Considerations and Challenges in Synthetic Production

The large-scale production of this compound presents distinct challenges for both chemical and biosynthetic routes.

For the direct chemical synthesis involving the addition of hydrogen sulfide to mesityl oxide, the primary challenge lies in the handling of highly toxic and flammable hydrogen sulfide gas. This necessitates specialized equipment and stringent safety protocols, increasing the capital and operational costs of an industrial-scale process. The reaction is also conducted under pressure, which adds to the engineering complexity and cost of the reactors. researchgate.net Purification of the final product from unreacted starting materials and potential side products can also be a significant hurdle in achieving the high purity required for applications in the flavor and fragrance industry.

The biosynthetic route, while offering potential environmental benefits, also faces scalability hurdles. The synthesis of the cys-4MMP precursor, although described as relatively eco-friendly, still requires a purification step, such as flash column chromatography, which can be cumbersome and costly to implement on a large scale. primescholars.com Previous methods for synthesizing this precursor also faced challenges with separating the product from unreacted cysteine and involved the use of toxic solvents like 1,4-dioxane (B91453). mdpi.com

The enzymatic conversion of cys-4MMP to the final product also has its own set of challenges. While the use of microbial cell extracts has shown promise, the efficiency of the enzymatic reaction can be a limiting factor. The cost of producing and purifying the β-lyase enzyme at an industrial scale can be substantial. Furthermore, the stability of the enzyme under process conditions and the efficiency of the downstream processing to isolate and purify the volatile thiol from the aqueous reaction medium are critical factors that need to be optimized for a commercially viable process. The conversion rate of the precursor to the final product in traditional fermentation processes using yeast has been reported to be low. primescholars.com

| Synthetic Route | Scalability Considerations | Key Challenges |

| Direct Chemical Synthesis | Handling of toxic and flammable H₂S gas. | Stringent safety protocols, specialized high-pressure reactors, and purification. researchgate.net |

| Biosynthetic Route | Purification of the cys-4MMP precursor. | Cost and complexity of large-scale chromatography. primescholars.com |

| Enzymatic conversion efficiency. | Enzyme production cost, stability, and low conversion rates in fermentation. primescholars.com | |

| Downstream processing. | Isolation and purification of the volatile product from the reaction mixture. |

Principles of Sustainable Chemistry in Compound Synthesis

The synthesis of this compound can be evaluated through the lens of the twelve principles of green chemistry.

The direct chemical synthesis route using hydrogen sulfide raises several environmental and safety concerns. Hydrogen sulfide is a highly toxic and hazardous substance, which contravenes the principle of using safer chemicals. The reaction also involves the use of an organic solvent, triethylamine, which should be minimized or replaced with a greener alternative. researchgate.net However, the reaction itself is an addition reaction, which is generally atom-economical as it incorporates most of the atoms from the reactants into the final product.

The biosynthetic route offers several advantages from a green chemistry perspective. The synthesis of the cys-4MMP precursor can be performed in water, a benign solvent, and avoids the use of toxic organic solvents like 1,4-dioxane that were used in previous methods. primescholars.commdpi.com The use of enzymes (β-lyases) for the conversion of the precursor to the final product is a hallmark of green chemistry. researchgate.netprimescholars.comresearcher.lifenih.govdntb.gov.uamdpi.com Enzymes operate under mild conditions of temperature and pressure, are highly specific, and can lead to higher purity products with less waste. This approach aligns with the principles of using catalysts over stoichiometric reagents and designing for energy efficiency.

| Green Chemistry Principle | Direct Chemical Synthesis | Biosynthetic Route |

| Prevention | Generates hazardous waste (H₂S handling). | Aims to reduce waste by using catalytic methods. |

| Atom Economy | High (addition reaction). | The enzymatic cleavage step has byproducts (pyruvate, ammonia). |

| Less Hazardous Chemical Syntheses | Uses highly toxic H₂S. researchgate.net | Uses safer, biologically derived materials and water as a solvent. primescholars.com |

| Designing Safer Chemicals | The final product has inherent hazards. wikipedia.org | The final product has inherent hazards. wikipedia.org |

| Safer Solvents and Auxiliaries | Uses triethylamine. researchgate.net | Primarily uses water. primescholars.com |

| Design for Energy Efficiency | Requires low temperatures and high pressure. researchgate.net | Enzymatic reactions often run at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Starting materials are typically from petrochemical sources. | L-cysteine can be from renewable sources. |

| Reduce Derivatives | Direct one-step reaction. | Involves a precursor synthesis step. primescholars.com |

| Catalysis | Uses a stoichiometric base. researchgate.net | Employs catalytic enzymes (β-lyases). primescholars.com |

| Design for Degradation | The biodegradability of the final product would need assessment. | The final product is found in nature and is likely biodegradable. |

| Real-time analysis for Pollution Prevention | Monitoring of toxic H₂S is critical. | Monitoring of the enzymatic reaction progress is feasible. |

| Inherently Safer Chemistry for Accident Prevention | High risk due to toxic and flammable H₂S. researchgate.net | Lower intrinsic risk compared to the chemical route. |

Biosynthesis and Metabolic Pathways of 4 Methyl 3 Sulfanylpentan 2 One

Precursors and Metabolic Intermediates in Biological Systems

The formation of volatile thiols is dependent on the presence of odorless, non-volatile precursors in the biological matrix, which are later transformed by microbial enzymes. These precursors are typically conjugates of sulfur-containing amino acids.

The primary precursors for potent volatile thiols like 4MMP are S-conjugates of the amino acids cysteine and glutathione (B108866). nih.govresearchgate.net In environments like grape juice, these precursors are formed within the plant's metabolic system and are subsequently stored in the grape, primarily in the skin.

Glutathione Conjugates (GSH-conjugates): The initial precursor is often a glutathione conjugate. researchgate.netnih.gov For the analogous compound 4MMP, the precursor S-4-(4-glutathionyl-4-methylpentan-2-one) (GSH-4MMP) has been identified in Sauvignon Blanc grape juice. researchgate.netnih.govcapes.gov.br Glutathione S-transferases (GSTs) are enzymes thought to catalyze the conjugation of glutathione to an electrophilic carbon skeleton, although the exact endogenous electrophile is not always known. researchgate.net This conjugation serves as a detoxification pathway in the plant, rendering a potentially reactive molecule inert and water-soluble. mdpi.com

Cysteine Conjugates (Cys-conjugates): The glutathione conjugate is then typically catabolized into the corresponding cysteine conjugate. nih.govresearchgate.net This process involves peptidases that sequentially remove the glutamyl and glycinyl residues from the glutathione moiety. The resulting S-cysteine conjugate, such as S-4-(4-mercapto-4-methylpentan-2-one)-L-cysteine (Cys-4MMP) for the analogous thiol, is the direct substrate for the final release of the volatile compound during fermentation. mdpi.comnih.gov Both glutathionylated and cysteinylated precursors have been identified in natural sources like hops and grape must. researchgate.netresearchgate.net

The general pathway from a glutathione conjugate to a cysteine conjugate is a critical step in the biogenesis of the final aroma compound. nih.gov

The carbon backbone of 4-Methyl-3-sulfanylpentan-2-one is a 4-methylpentan-2-one structure. The biotransformation leading to its thiol precursor likely involves the addition of a sulfur-containing group to a related unsaturated compound.

For its well-studied isomer, 4MMP, the carbon skeleton originates from mesityl oxide (4-methyl-3-penten-2-one). mdpi.com The formation of the cysteine conjugate precursor (Cys-4MMP) can be achieved synthetically via a Michael addition of L-cysteine to mesityl oxide. mdpi.com This reaction provides a plausible biological route where the nucleophilic thiol group of cysteine or glutathione attacks the electrophilic β-carbon of an α,β-unsaturated ketone like mesityl oxide, which has been found in various plants.

The biotransformation process maintains the original carbon skeleton of the precursor molecule, which is a key characteristic of these pathways. capes.gov.br

Enzymology of this compound Formation

The final and most critical step in the production of volatile thiols is the enzymatic cleavage of the C-S bond in the non-volatile cysteine conjugate precursor. This release is primarily carried out by enzymes with carbon-sulfur lyase activity.

The key enzymes responsible for releasing volatile thiols from their cysteinylated precursors are cysteine-S-conjugate β-lyases (also referred to as C-S lyases). mdpi.com These enzymes belong to the fold-type I family of pyridoxal-5'-phosphate (PLP)-dependent enzymes. mdpi.com

In the context of winemaking, yeasts such as Saccharomyces cerevisiae possess these enzymes. nih.govmemphis.edu The β-lyase catalyzes the cleavage of the C-S bond in the Cys-precursor, releasing the free thiol (e.g., 4MMP), pyruvate, and ammonia. mdpi.com The efficiency of this release is generally low, often with conversion rates below 5% of the available precursor. mdpi.com

Research on microbial cell extracts has shown that various bacteria and yeasts possess β-lyase activity. For instance, cell extracts from Shewanella putrefaciens have demonstrated high β-lyase activity and the ability to convert Cys-4MMP into 4MMP effectively. mdpi.com

| Microorganism | Relative Production of 4MMP (%) | Source |

|---|---|---|

| Shewanella putrefaciens | 100 | mdpi.com |

| Saccharomyces cerevisiae 21584 | 75 | mdpi.com |

| Lactobacillus casei | 50 | mdpi.com |

| Kluyveromyces lactis | 30 | mdpi.com |

Note: Data is illustrative, based on relative production reported in cited literature for the analogous compound 4MMP.

In Saccharomyces cerevisiae, several genes have been identified that encode for enzymes with C-S lyase activity capable of releasing 4MMP from its cysteine conjugate. The most significant of these is the IRC7 gene. researchgate.net The expression level of IRC7 and the specific allele present in a yeast strain correlate with its capacity to release 4MMP. researchgate.net

Microbial Biotransformation and Production Mechanisms

Microbial biotransformation is the central mechanism for the production of this compound and related thiols in fermented products. The process relies on the metabolic machinery of microorganisms, primarily yeast, to convert tasteless precursors into potent aroma compounds. capes.gov.br

The mechanism involves several key stages:

Uptake of Precursors: The non-volatile glutathione and cysteine conjugates present in the medium (e.g., grape must) are transported into the microbial cell. nih.gov Specific membrane transporters, like Opt1p in yeast, are responsible for the uptake of glutathione conjugates. nih.gov

Intracellular Catabolism: Inside the cell, the glutathione conjugate (e.g., GSH-4MMP) is broken down into the cysteine conjugate (e.g., Cys-4MMP). nih.govresearchgate.net

Enzymatic Cleavage: The cysteine conjugate is then cleaved by a β-lyase enzyme, releasing the free, volatile this compound. mdpi.comnih.gov

Release from Cell: The final aroma compound is then released from the microbial cell into the surrounding medium.

The efficiency of this entire process is highly dependent on the specific microbial strain used, as different strains exhibit significant variation in their enzymatic activity and precursor uptake capabilities. mdpi.comnih.govmemphis.edu This variation is a key factor that winemakers and food producers can leverage to modulate the aromatic profile of their products.

Specific Microbial Species Involved in Biogenesis and Release

The primary microorganism recognized for its ability to release this compound is the yeast Saccharomyces cerevisiae. nih.govnih.govresearchgate.net This species is central to alcoholic fermentation in winemaking and possesses the necessary enzymatic machinery to cleave the sulfur-containing precursors present in grape must. nih.govresearchgate.net

The key enzyme responsible for this release in S. cerevisiae is a carbon-sulfur β-lyase, encoded by the IRC7 gene. nih.govresearchgate.netnih.gov The expression and activity of this gene can vary significantly among different strains of S. cerevisiae, leading to notable differences in the final concentration of this compound in the resulting wine. nih.govnih.gov Research has shown a direct correlation between the transcription level of the IRC7 gene and the amount of this compound released. nih.gov

Beyond Saccharomyces cerevisiae, other non-Saccharomyces yeasts have been identified as having the potential to contribute to the release of this volatile thiol. Species such as Torulaspora delbrueckii and Pichia kluyveri have been shown to possess β-lyase activity, suggesting their role in modulating the aromatic profile of fermented beverages. researchgate.net Furthermore, studies have demonstrated that other yeasts, including Kluyveromyces lactis and Debaryomyces hansenii, as well as certain bacteria like Shewanella putrefaciens, also exhibit cysteine-S-conjugate β-lyase activity, indicating a broader microbial potential for the biogenesis of this compound. researchgate.netmdpi.com

The table below summarizes various microbial species and their demonstrated or potential role in the release of this compound.

| Microbial Species | Role in this compound Release | Key Enzyme/Gene |

| Saccharomyces cerevisiae | Primary yeast responsible for release during fermentation. nih.govnih.govresearchgate.net | Carbon-sulfur β-lyase (IRC7) nih.govresearchgate.netnih.gov |

| Torulaspora delbrueckii | Non-Saccharomyces yeast with β-lyase activity. researchgate.net | β-lyase researchgate.net |

| Pichia kluyveri | Non-Saccharomyces yeast with β-lyase activity. researchgate.net | β-lyase researchgate.net |

| Kluyveromyces lactis | Yeast with demonstrated cysteine-S-conjugate β-lyase activity. researchgate.net | Cysteine-S-conjugate β-lyase researchgate.net |

| Debaryomyces hansenii | Yeast with potential for β-lyase activity. researchgate.net | Cysteine-S-conjugate β-lyase researchgate.net |

| Shewanella putrefaciens | Bacterium with high β-lyase activity. mdpi.com | Cysteine-S-conjugate β-lyase mdpi.com |

Elucidation of Microbial Metabolic Fluxes Towards this compound

The metabolic pathway for the release of this compound by yeast is a multi-step process that begins with the uptake of non-volatile precursors from the environment, such as grape must. researchgate.net These precursors exist in two primary forms: S-glutathionyl-4-methyl-4-sulfanylpentan-2-one (GSH-4MMP) and S-cysteinyl-4-methyl-4-sulfanylpentan-2-one (Cys-4MMP). nih.govresearchgate.net

The uptake of these precursors into the yeast cell is mediated by specific transporters. The glutathione transporter OPT1 is involved in the transport of GSH-4MMP. nih.govoup.com Once inside the cell, the glutathionylated precursor is not directly cleaved. Instead, it undergoes degradation to the cysteinylated form. researchgate.net This process involves the action of peptidases, with the gene CIS2 playing a role in the conversion. nih.gov

The cysteinylated precursor, either taken up directly from the must or derived from the degradation of the glutathionylated form, is the direct substrate for the carbon-sulfur β-lyase enzyme encoded by the IRC7 gene. nih.govresearchgate.netnih.gov This enzyme catalyzes the cleavage of the carbon-sulfur bond, releasing the free, volatile, and aromatic this compound. researchgate.netresearchgate.net While a full-length, active IRC7 gene is crucial for significant release, other genes with β-lyase activity, such as STR3, may also contribute to this conversion. researchgate.netnih.gov

Plant-Based Biosynthesis and Accumulation Mechanisms

The journey of this compound begins in the plant kingdom, where its odorless precursors are synthesized and stored. These precursors are primarily found in grapes (Vitis vinifera) and hops (Humulus lupulus), contributing significantly to the varietal character of wines and the aromatic profile of certain beers. nih.govnih.gov

The biosynthesis of these precursors involves the conjugation of a non-volatile molecule with sulfur-containing compounds. The initial step is believed to be the reaction of a derivative of mesityl oxide with the tripeptide glutathione (GSH). nih.gov This reaction, catalyzed by a glutathione S-transferase (GST) enzyme, results in the formation of S-glutathionyl-4-methyl-4-sulfanylpentan-2-one (GSH-4MMP). nih.govnih.gov This glutathionylated precursor can then be further metabolized within the plant cell by peptidases to form the corresponding cysteinylated precursor, S-cysteinyl-4-methyl-4-sulfanylpentan-2-one (Cys-4MMP). nih.gov

Both GSH-4MMP and Cys-4MMP have been identified and quantified in grape juice and hops. nih.govnih.gov In grapes, these precursors accumulate in the skins and are released into the must during crushing and pressing. nih.gov In hops, while both precursors are present, research suggests that the free, volatile form of this compound can also be a significant contributor to its aroma profile. nih.gov The concentration and ratio of these precursors can vary depending on the plant variety, viticultural practices, and environmental conditions. nih.gov

The table below details the identified precursors of this compound found in plants.

| Precursor Compound | Chemical Name | Found In |

| GSH-4MMP | S-glutathionyl-4-methyl-4-sulfanylpentan-2-one | Vitis vinifera (grapes), Humulus lupulus (hops) nih.govnih.gov |

| Cys-4MMP | S-cysteinyl-4-methyl-4-sulfanylpentan-2-one | Vitis vinifera (grapes), Humulus lupulus (hops) nih.govnih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 4 Methyl 3 Sulfanylpentan 2 One

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution chromatography coupled with mass spectrometry offers the necessary sensitivity and specificity for the analysis of trace levels of 4-Methyl-3-sulfanylpentan-2-one in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Multidimensional GC (GC×GC-TOFMS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. To enhance the volatility and chromatographic behavior of this thiol, derivatization is often employed. This chemical modification of the analyte improves its compatibility with the GC system, leading to better peak shape, increased sensitivity, and improved separation from interfering compounds. jfda-online.comgcms.cz Common derivatization strategies involve acylation, alkylation, or silylation of the sulfanyl (B85325) group. gcms.cz

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) provides a significant enhancement in separation power. nasa.govucdavis.edu GC×GC utilizes two columns with different stationary phases, offering a much higher peak capacity compared to single-dimension GC. nasa.gov This allows for the separation of this compound from co-eluting matrix components, which is particularly beneficial in complex mixtures where hundreds or even thousands of compounds may be present. nih.govtheanalyticalscientist.com The high data acquisition speed of TOFMS is essential to adequately sample the narrow peaks generated in the second dimension of the GC×GC separation. chromatographyonline.com This combination of high-resolution separation and sensitive detection is ideal for the trace analysis of this compound.

A stable isotope dilution assay in combination with GC×GC-TOFMS has been successfully developed for the quantitation of this compound in hops. acs.org This method demonstrated high sensitivity, with concentrations as low as <1 µg/kg being detectable. acs.org The use of GC×GC was crucial in separating the target analyte from the complex hop matrix. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Precursor and Compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its more selective counterpart, tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of both this compound and its non-volatile precursors, such as glutathionylated and cysteinylated conjugates. researchgate.net These techniques are particularly useful for analyzing compounds that are not readily amenable to GC analysis due to low volatility or thermal instability. nih.gov

The choice of solvents and mobile phase additives is critical in LC-MS to ensure efficient ionization of the target analytes. waters.com For precursor analysis, LC-MS/MS allows for the selective detection and quantification of specific precursor molecules in complex matrices like grape must. researchgate.net The high selectivity of LC-MS/MS, achieved through multiple reaction monitoring (MRM), minimizes interferences from the sample matrix, leading to accurate and reliable quantification. nih.gov The development of a quantitative LC-MS/MS method enables the study of the formation pathways of this compound from its precursors during processes like fermentation.

Isotopic Labeling and Dilution Assays for Quantitative Analysis

Isotopic labeling and dilution assays are the gold standard for accurate quantification in mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response.

Development and Application of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of analytes. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled analogue of the target compound (in this case, this compound) to the sample as an internal standard. researchgate.net Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement in the mass spectrometer. scispace.com By measuring the ratio of the native analyte to the labeled internal standard, precise and accurate quantification can be achieved, regardless of matrix effects. researchgate.net

A SIDA method has been successfully applied to quantify this compound in hops, revealing concentrations ranging from less than 1 to 114 μg/kg in different hop varieties. acs.org This demonstrates the effectiveness of SIDA for trace-level quantification in complex food matrices.

Advanced Sample Preparation and Extraction Techniques for Trace Analysis

The low concentrations at which this compound is often found necessitate efficient sample preparation and extraction techniques to isolate and concentrate the analyte prior to instrumental analysis.

Effective sample preparation is critical for achieving the low detection limits required for the analysis of this compound. researchgate.net The goal of these techniques is to remove interfering matrix components while concentrating the analyte of interest. dundee.ac.uk For volatile compounds like this compound, techniques such as solid-phase microextraction (SPME) can be employed to extract and concentrate the analyte from the headspace of a sample.

For the analysis of thiols, selective isolation techniques can be highly effective. One such method involves the use of mercurated agarose, which selectively binds to thiol-containing compounds. acs.org This allows for the specific isolation of this compound and other thiols from a complex sample matrix, significantly reducing interferences and improving the sensitivity of the subsequent analysis. acs.org Following selective isolation, the thiols can be released and analyzed by GC-MS or GC×GC-TOFMS. These advanced sample preparation techniques are indispensable for the accurate trace analysis of this compound in challenging matrices.

Interactive Data Table: Analytical Methods for this compound

| Analytical Technique | Key Features | Application |

| GC-MS with Derivatization | Enhances volatility and chromatographic performance. jfda-online.comgcms.cz | Analysis of volatile thiols in various matrices. |

| GC×GC-TOFMS | High peak capacity for complex sample analysis. nasa.govucdavis.edu | Trace analysis in complex matrices like hops. acs.org |

| LC-MS/MS | Suitable for non-volatile precursors. researchgate.net | Analysis of glutathionylated and cysteinylated precursors. researchgate.net |

| Stable Isotope Dilution Assay (SIDA) | High accuracy and precision in quantification. nih.govresearchgate.net | Quantitative analysis in food and beverage samples. acs.org |

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample prior to analysis by gas chromatography (GC). sigmaaldrich.com This method is valued for its simplicity, sensitivity, and ease of automation. sigmaaldrich.comnih.gov For the analysis of volatile sulfur compounds like 4-MSP, headspace SPME (HS-SPME) is often employed, where the fiber is exposed to the vapor phase above the sample. oup.com The choice of fiber coating is critical for efficient extraction. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been found to be effective for preconcentrating various sulfur compounds. nih.gov

Key parameters that are optimized for SPME analysis include extraction time and temperature, sample volume, and the addition of salt, which can enhance the release of volatile compounds from the matrix. nih.govagriculturejournals.cz In the analysis of 4-MSP in wine, a stable isotope dilution assay coupled with SPME and GC-tandem mass spectrometry (GC-MS/MS) has demonstrated excellent performance, achieving a low limit of detection (LOD) of 0.19 ng/L with good reproducibility and accuracy. nih.gov

Table 1: Comparison of SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating | Target Analytes | Advantages |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar volatile and semi-volatile compounds | Good for general purpose analysis, reusable |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Wide range of volatile compounds, including sulfur compounds | High capacity and efficiency for a broad range of analytes |

| Polyacrylate | Polar semi-volatile compounds | Suitable for more polar analytes |

Stir Bar Sorptive Extraction (SBSE) is another solventless extraction technique that offers a higher extraction efficiency compared to SPME due to a larger volume of the sorbent phase. iiste.org SBSE utilizes a magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. iiste.orgchromatographyonline.com This technique is particularly advantageous for trace-level analysis. tue.nl The extracted compounds are then typically thermally desorbed for GC analysis. chromatographyonline.com

Sequential SBSE is an advanced application of this technique that employs two stir bars sequentially on the same sample, with the second extraction performed after modifying the sample matrix (e.g., by adding salt). chromatographyonline.comyoungin.com This approach allows for a more uniform enrichment of compounds over a wider range of polarities. youngin.com

Solvent-Assisted Flavor Evaporation (SAFE) and Other Enrichment Methods

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix. youtube.com It operates under high vacuum and at low temperatures, which minimizes the risk of thermal degradation and artifact formation. tum.de This makes it particularly suitable for the analysis of thermally labile compounds like many flavor-active sulfur compounds. The process involves dissolving the sample in a low-boiling point solvent and then evaporating the solvent and volatile analytes, leaving non-volatile components behind. youtube.comtum.de SAFE is often used in combination with other analytical techniques like GC-MS and gas chromatography-olfactometry (GC-O) to identify key odorants in complex food matrices. acs.orgmdpi.com

Other enrichment methods for volatile sulfur compounds include vacuum distillation and liquid-liquid extraction (LLE). nih.gov However, these methods can be more time-consuming and may require larger volumes of organic solvents compared to modern techniques like SPME and SBSE. iiste.org

Olfactometry-Coupled Analytical Systems for Aroma-Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As the separated compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can assess the odor of each compound. This allows for the identification of aroma-active compounds, even those present at concentrations too low to be detected by instrumental means alone. acs.org

In the context of 4-MSP, GC-O has been instrumental in identifying its contribution to the aroma of various products. For example, GC-O analysis of hemp flowers revealed 4-methyl-4-sulfanylpentan-2-one as one of the key odor-active compounds, contributing to the characteristic sulfurous notes. acs.org The intensity and character of the odor are recorded, often resulting in an "aromagram" that profiles the aroma-active compounds in a sample. nih.gov

Table 2: Key Aroma-Active Sulfur Compounds Identified by GC-O

| Compound | Aroma Descriptor | Found In |

|---|---|---|

| This compound | Box tree, blackcurrant, cat urine (at high concentrations) | Wine, Beer, Hops, Hemp |

| 3-Methylbut-2-ene-1-thiol | Skunky, sulfurous | Hemp |

| 3-Sulfanylhexyl acetate | Passion fruit, grapefruit | Wine, Hemp |

| Methanethiol | Cabbage, sulfury | Cheese |

| Dimethyl disulfide | Cabbage, sulfury | Cheese |

Method Validation for Complex Biological and Food Matrices

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. fda.govmdpi.com For complex matrices such as food and beverages, this process is particularly important due to the potential for matrix effects, where other components in the sample can interfere with the analysis of the target analyte. researchgate.net

Validation of a method for 4-MSP analysis typically involves evaluating several performance characteristics, including:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. fda.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. mdpi.com These are often assessed through recovery studies using spiked samples. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Ruggedness/Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov

For example, a method for quantifying 4-MSP in wine was validated according to the recommendations of the International Organization of Vine and Wine (OIV), demonstrating excellent performance with a low LOD, good reproducibility (RSD < 15%), and high accuracy (recovery = 102%). nih.gov When extending a validated method to a new food matrix, a process known as matrix extension validation is performed to ensure the method remains accurate and reliable. fda.govpcdn.co

Role and Mechanistic Contributions in Flavor and Aroma Perception

Contribution to Specific Aroma Profiles in Diverse Matrices

4-Methyl-3-sulfanylpentan-2-one is recognized for its powerful and distinct aroma, which can be described as reminiscent of box tree, passion fruit, and blackcurrant. However, its perceived scent is highly dependent on both its concentration and the chemical matrix in which it is present. At higher concentrations, it can impart repellent, sulfurous off-odors, while at very low, near-threshold levels, it contributes desirable sweet and fruity notes.

In the realm of fermented beverages, this compound is a well-established character-impact compound, particularly in wine. researchgate.netoeno-one.eu It is one of the key varietal thiols responsible for the distinctive aromatic profiles of many wines, most notably Sauvignon blanc. wikipedia.org The compound is not typically found in its free, aromatic form in grape juice but is released from non-volatile precursors, such as S-cysteine conjugates, by the metabolic action of yeast during alcoholic fermentation. foodb.ca The selection of specific yeast strains and control of fermentation temperature can significantly influence the final concentration of the released thiol, thereby shaping the wine's aroma. foodb.ca

In beer, this compound contributes to the tropical and citrus fruit aromas, especially in dry-hopped varieties. researchgate.net It is considered one of three key thiols that impart a desirable tropical flavor to both wine and beer. fishersci.ca Research has also identified this compound in sake, where it contributes to a characteristic grassy aroma, particularly in sake brewed from low-glutelin rice. tum.de The perception threshold of this compound in sake has been determined to be as low as 1.2 ng/L. tum.de

| Beverage | Associated Aroma Descriptors | Typical Concentration Range (ng/L) | Odor Perception Threshold (ng/L) | References |

|---|---|---|---|---|

| Wine (esp. Sauvignon blanc) | Box tree, passion fruit, grapefruit, broom, blackcurrant | 4-40 | 0.8 | oeno-one.eutum.de |

| Beer (esp. Dry-hopped) | Tropical fruit, citrus | Variable | Not specified | researchgate.netfishersci.ca |

| Sake | Grassy, characteristic aroma | Variable | 1.2 | tum.de |

The presence of this compound is not limited to fermented products; it is also a natural constituent of various horticultural goods. It is a potent odorant found in new-world hops, where it is responsible for a characteristic blackcurrant-like aroma note. wikipedia.org Quantitative analysis of 53 hop samples revealed concentrations ranging from less than 1 to 114 micrograms per kilogram (μg/kg). oeno-one.eu Notably high concentrations have been associated with United States hop varieties such as Citra, Eureka, Simcoe, and Apollo, while it is often absent in traditional German and English varieties. oeno-one.eu

Beyond hops, this thiol has been identified as an important aroma component in grapefruit juice, blackcurrants, and tea. tum.de Its contribution to the aroma of blackcurrants is particularly noteworthy, creating a scent profile that is sometimes paradoxically reminiscent of cat urine, where it is also found.

| Product | Associated Aroma/Flavor | Typical Concentration Range | References |

|---|---|---|---|

| Hops (e.g., Citra, Simcoe) | Blackcurrant | <1 to 114 μg/kg | oeno-one.eu |

| Grapefruit Juice | Tropical, sulfurous | Not specified | tum.de |

| Blackcurrants | Characteristic blackcurrant, catty | Not specified | thegoodscentscompany.com |

| Tea | Boxwood | Not specified | tum.de |

In addition to its role in plant-based aromas, this compound is a well-documented component of animal secretions. It is one of the primary odor components of cat urine, which has led to its common name, "cat ketone". thegoodscentscompany.com This dual presence in both pleasant food aromas and animal excretions highlights the profound impact that concentration and chemical context have on the perception of a single volatile compound.

Structure-Odor Relationships and Underlying Mechanisms of Olfactory Interaction (Computational and In Vitro Models)

The perception of this compound is governed by its specific molecular structure and its interaction with olfactory receptors in the nasal epithelium. Structure-odor relationship studies reveal that the presence of the sulfur atom is critical to its characteristic potent aroma; its oxygen-analogs are typically free of the malodors that can be associated with thiols. The intensity and quality of the perceived aroma are highly dependent on the compound's concentration.

The interaction between an odorant and an olfactory receptor can be highly stereoselective, meaning that different spatial arrangements (stereoisomers) of the same molecule may elicit different odor sensations and intensities. researchgate.net For many chiral compounds, one enantiomer (a non-superimposable mirror image) may smell distinctly different from the other. For example, the enantiomers of the compound carvone are perceived as minty and caraway-like, respectively. nih.gov

While this compound possesses a chiral center at the carbon atom bonded to the sulfanyl (B85325) group, detailed sensory evaluations distinguishing the aroma profiles of its individual (R) and (S) enantiomers are not extensively documented in the available literature. However, research on structurally similar chiral thiols, such as 4-mercapto-2-alkanones, has demonstrated significant differences in odor properties between their respective enantiomers, suggesting that the stereochemistry of this compound likely plays a crucial role in its perceived aroma quality. tum.de

The detection of this compound begins with its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory neurons. plos.org While the precise three-dimensional structure of an OR bound to this specific thiol has not been experimentally determined, computational modeling and studies on other ORs provide significant insight into the likely binding mechanism. researchgate.netherts.ac.uk

Molecular docking simulations are used to predict how a ligand like this compound fits into the binding site of a receptor. plos.orgnih.govsemanticscholar.org These models suggest that odorants are accommodated within a binding "pocket" formed by the transmembrane domains of the OR. researchgate.net The interaction is not necessarily based on a single, highly specific chemical feature but rather on a combination of weaker, noncovalent interactions within this pocket. plos.org The binding of the odorant molecule induces a conformational change in the receptor, which initiates an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and ultimately perceived as a specific smell. plos.org The flexibility of the receptor's binding site allows a single OR to recognize multiple, structurally diverse odorants, which is a fundamental principle of the combinatorial code of olfaction. plos.org

Formation and Degradation Pathways During Processing and Storage

The concentration of this compound is not static; it evolves through complex chemical and biochemical reactions influenced by the raw materials, processing techniques, and storage conditions. Understanding these pathways is crucial for controlling and optimizing the desired flavor profiles in final products.

The primary formation pathway of this compound in products like wine involves the enzymatic release from a non-volatile precursor, S-cysteine conjugate, specifically S-3-(4-methyl-2-oxopentan-3-yl)-L-cysteine nih.gov. This biotransformation is catalyzed by yeast enzymes, particularly β-lyases, during alcoholic fermentation oeno-one.eu. The reaction can be summarized as the cleavage of the C-S bond in the cysteine precursor to release the free, odorous thiol.

While specific thermodynamic data for this transformation is not extensively documented in publicly available literature, the process is known to be influenced by the metabolic activity of the yeast and the availability of the precursor. The initial concentration of the S-cysteine conjugate in the raw materials, such as grapes, is a critical limiting factor for the potential amount of this compound that can be formed.

Degradation of this compound can occur through oxidation, which transforms the potent thiol into less odorous or non-odorous compounds. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products, effectively diminishing its characteristic aroma.

Several key processing parameters significantly impact the formation, stability, and evolution of this compound.

Temperature: Fermentation temperature plays a crucial role in the release of this compound. Studies have shown that higher fermentation temperatures can lead to a greater release of this volatile thiol nih.govmemphis.edu. Conversely, storage temperature is critical for its preservation. Storage at elevated temperatures accelerates the degradation of the compound, leading to a loss of the desirable aroma characteristics researchgate.net.

pH: The pH of the medium influences the stability of this compound. Generally, a lower pH, typical of most wines, favors the stability of thiols. At higher pH levels, the thiol group is more susceptible to oxidation and degradation, leading to a more rapid loss of aroma oeno-one.euresearchgate.net. The precursor's structure and stability are also pH-dependent; at low pH, it exists in a linear keto form, while at neutral to higher pH, it can undergo structural changes, potentially affecting its availability for enzymatic conversion nih.gov.

Oxygen: The presence of oxygen is detrimental to the stability of this compound. As a thiol, it is readily oxidized, and exposure to oxygen during processing and storage will lead to a decrease in its concentration and a subsequent loss of the associated aroma. Minimizing oxygen contact through techniques such as inert gas blanketing and using packaging with low oxygen permeability is essential for preserving this compound.

Table 1: Influence of Processing Parameters on this compound

| Parameter | Effect on Formation | Effect on Stability |

| Temperature | Higher fermentation temperatures can increase release from precursors. | Higher storage temperatures accelerate degradation. |

| pH | Precursor stability and enzymatic activity are pH-dependent. | Lower pH generally enhances stability by reducing oxidation. |

| Oxygen | Not directly involved in enzymatic formation. | Promotes oxidative degradation, leading to aroma loss. |

Synergistic and Antagonistic Interactions with Other Volatile Compounds in Aroma Complexes

The final perceived aroma of a product is rarely the result of a single compound but rather the complex interplay of numerous volatile molecules. This compound participates in these interactions, which can be synergistic (enhancing or modifying an aroma) or antagonistic (masking or suppressing an aroma).

In wine, this compound is a key contributor to the characteristic "box tree" or "blackcurrant" aroma of Sauvignon Blanc. Its impact is often modulated by the presence of other volatile compounds such as methoxypyrazines (which impart green, herbaceous notes) and other thiols like 3-mercaptohexan-1-ol (grapefruit, passion fruit aromas) and 3-mercaptohexyl acetate (passion fruit aroma) researchgate.netoeno-one.eu. The combination of these compounds at specific ratios creates the complex and desirable aromatic profile of these wines. For instance, the fruity notes of this compound can be enhanced by certain esters, while its combination with high levels of methoxypyrazines might lead to a more vegetal or herbaceous perception.

Research on Derivatives and Analogues of 4 Methyl 3 Sulfanylpentan 2 One

Synthesis of Structural Analogues and Related Isomers

The synthesis of structural analogues of sulfanylpentanones is a key area of research for creating new flavor profiles. The primary methods for synthesizing β-sulfanyl ketones involve the addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov A variety of thiols can be reacted with aldehydes or ketones to produce a diverse range of thioacetals/thioketals and β-sulfanyl ketones. nih.gov

One of the most studied analogues is 4-methyl-4-sulfanylpentan-2-one. Its synthesis often starts from its precursor, S-(1,1-dimethyl-3-oxobutyl)-L-cysteine (cys-4MMP), which can be synthesized through the Michael addition of cysteine to mesityl oxide. mdpi.com This method has been refined to be more environmentally friendly and to produce the precursor with a purity of over 95%. mdpi.com The final aroma compound, 4-methyl-4-sulfanylpentan-2-one, can then be released from this precursor through the action of microbial β-lyases. mdpi.com

Other synthetic approaches include the mechanochemical thiolation of α-imino ketones, which is a catalyst-free, one-pot, three-component reaction of 2-oxo aldehydes, amines, and thiols. nih.gov This method has been shown to be efficient for creating a variety of sulfur-containing ketones. Furthermore, processes for preparing thioether-substituted aromatic ketones have been developed, which can be adapted for the synthesis of various structural analogues. google.com

The synthesis of other related isomers, such as 3-mercapto-3-methyl-2-pentanone, has also been a subject of study to understand the impact of the position of the sulfanyl (B85325) group on the compound's properties. epa.gov These synthetic efforts are crucial for generating a library of compounds for structure-activity relationship studies.

Exploration of Modified Thiolated Ketone Structures for Flavor Modulation

For instance, 4-methyl-4-sulfanylpentan-2-one is renowned for its "catty" or blackcurrant-like aroma. acs.org Research has shown that the tertiary mercapto amyl substructure is a dominant feature for this characteristic note. epa.govdocumentsdelivered.com The position of the keto group, whether it is in the alpha or beta position relative to the mercapto group, also influences the final aroma. epa.govdocumentsdelivered.com

The exploration of different isomers and analogues allows for a fine-tuning of the desired flavor profile. For example, while 4-methyl-4-sulfanylpentan-2-one has a distinct "catty" note, its isomer, 3-mercapto-3-methyl-2-pentanone, is also perceived as having a similar, though not identical, "catty" quality. epa.gov The study of a range of mercapto ketones and mercaptans has helped in understanding which molecular features are responsible for specific odor notes, such as fruity, tarry, or sweaty. acs.org

The flavor of these compounds is also highly dependent on their concentration. acs.org At very low concentrations, they can impart desirable fruity or savory notes, while at higher concentrations, they may produce unpleasant off-flavors. acs.org This concentration-dependent perception is a key consideration in the application of these compounds in the food and fragrance industry.

Structure-Activity Relationship Studies Focused on Olfactory Attributes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its olfactory properties. For sulfanylpentanones and their analogues, these studies have provided significant insights into the molecular determinants of their characteristic aromas.

A key finding in the SAR of "catty" smelling compounds is the importance of the tertiary mercapto amyl group. epa.govdocumentsdelivered.com Studies comparing a series of mercapto ketones and mercaptans, including 4-mercapto-4-methyl-2-pentanone (B33688) and 3-mercapto-3-methyl-2-pentanone, have shown that this substructure is crucial for the "catty" note. epa.govdocumentsdelivered.com The presence and position of the ketone group can modify the odor, but it is not essential for the primary "catty" perception, as even tert-amyl mercaptan exhibits a similar quality. epa.govdocumentsdelivered.com

The table below summarizes the olfactory attributes of some relevant compounds from SAR studies:

| Compound | Odor Description | Key Structural Features |

| 4-Mercapto-4-methyl-2-pentanone | Catty, blackcurrant | Tertiary mercapto group, keto group at C2 |

| 3-Mercapto-3-methyl-2-pentanone | Catty | Tertiary mercapto group, keto group at C2 |

| trans-8-Mercapto-p-menthan-3-one | Catty | Tertiary mercapto group, cyclic structure |

| tert-Amyl mercaptan | Catty | Tertiary mercapto group, no keto group |

These studies often employ sensory panels and confusion matrix methods to quantify the similarities and differences in the odors of various compounds. acs.org The results of these analyses help in building models that can predict the odor of new molecules based on their structure.

Computational Chemistry and Molecular Modeling for Predictive Analysis of New Analogues

Computational chemistry and molecular modeling have become indispensable tools for the predictive analysis of new analogues of flavor compounds. numberanalytics.com These methods allow researchers to simulate the properties of molecules and predict their olfactory attributes without the need for laborious synthesis and sensory evaluation.

Methods such as Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) simulations are commonly used to study sulfur-containing compounds. numberanalytics.com These computational tools can provide insights into the molecular geometry, electronic structure, and intermolecular interactions of odorant molecules, which are all crucial for their interaction with olfactory receptors.

For instance, computational studies can be used to investigate the conformational preferences of different isomers of sulfanylpentanones. The shape of a molecule is a key factor in how it fits into the binding pocket of an olfactory receptor, and thus, in determining its odor. By modeling the different possible conformations and their energy landscapes, researchers can gain a better understanding of why different isomers have different scents.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed using computational descriptors of molecules. These models use statistical methods to correlate the structural features of a set of known odorants with their perceived olfactory properties. Once a reliable QSAR model is established, it can be used to predict the odor of new, unsynthesized analogues, thereby guiding the design of novel flavor and fragrance compounds.

Emerging Research Avenues and Future Directions for 4 Methyl 3 Sulfanylpentan 2 One Studies

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Pathway Elucidation

The integration of advanced "omics" technologies, particularly metabolomics and proteomics, is providing unprecedented insights into the biochemical pathways leading to the formation of 4-methyl-3-sulfanylpentan-2-one. By analyzing the complete set of metabolites (metabolome) and proteins (proteome) within a biological system, researchers can identify the specific precursors and enzymes involved in the synthesis of this important flavor compound.

Metabolomics, the large-scale study of small molecules, allows for the comprehensive analysis of flavor precursors. mdpi.com This technology has been successfully applied to various food and beverage systems to understand the dynamic changes in metabolites that contribute to flavor profiles. mdpi.comarome-science.com For instance, studies on coffee cherries have utilized integrated metabolomics and proteomics to map the dynamic changes in metabolites and proteins that regulate the content of flavor precursors during ripening. mdpi.com This approach helps in understanding the formation of sugars, organic acids, and amino acids that are crucial for the development of the final flavor. mdpi.com Similarly, in the context of fermented products, metabolomics and proteomics have been used to establish the metabolic networks of metabolites, volatile compounds, and enzymes. nih.gov

Proteomics, the study of proteins, complements metabolomics by identifying the specific enzymes that catalyze the reactions in the flavor formation pathways. mdpi.com This combined approach enables the qualitative and quantitative analysis of both low-molecular-weight metabolites and high-molecular-weight proteins, providing a holistic view of the cellular processes. mdpi.com By applying these technologies to systems producing this compound, researchers can elucidate the entire biosynthetic pathway, from initial precursors to the final aroma compound. This detailed understanding is critical for developing strategies to enhance or control its production.

Table 1: Applications of Omics Technologies in Flavor Research

| Omics Technology | Application in Flavor Research | Key Insights Gained |

| Metabolomics | Analysis of flavor precursors and final volatile compounds. mdpi.comarome-science.com | Identification of key metabolites, understanding of metabolic pathways, and quality control. arome-science.comnih.gov |

| Proteomics | Identification and quantification of enzymes involved in flavor formation. mdpi.comnih.gov | Elucidation of enzymatic pathways and regulatory mechanisms. mdpi.com |

| Integrated Omics | Comprehensive analysis of the entire biological system related to flavor. mdpi.com | A holistic understanding of the interplay between genes, proteins, and metabolites in flavor development. mdpi.com |

Development of Biosensors and Advanced Detection Systems for Real-Time Monitoring

The development of biosensors and advanced detection systems is a rapidly growing field with significant potential for the real-time monitoring of this compound and other volatile compounds. nih.govnih.gov These technologies offer a faster and more cost-effective alternative to traditional analytical methods like gas chromatography-mass spectrometry (GC-MS), which can be laborious and time-consuming. mdpi.com

Genetically encoded fluorescent biosensors are emerging as promising tools for monitoring the intracellular environment of microorganisms during fermentation. nih.govnih.gov These biosensors can be designed to detect specific molecules or cellular conditions, such as pH, ATP levels, and oxidative stress, and produce a fluorescent signal in response. nih.govnih.gov This allows for the real-time, in-vivo monitoring of the metabolic state of the cells, providing valuable information for process optimization. youtube.comnih.gov By developing a biosensor that is specific to this compound or its precursors, it would be possible to monitor its production in real-time and make adjustments to the fermentation conditions to maximize yield. youtube.com

Other types of biosensors, such as those based on piezoelectric electrodes coated with protein analogs, are also being developed for the detection of odorous compounds. ascelibrary.org These sensors can quantify the concentration of specific gases by monitoring changes in their resonant frequency. ascelibrary.org Gas sensor arrays, or "electronic noses," can be used to monitor the exhaust gas from fermentation processes and predict key process variables like pH and total titratable acidity. mdpi.com While challenges such as sensor reversibility and stability still need to be addressed, the development of these advanced detection systems holds great promise for the efficient and controlled production of flavor compounds. ascelibrary.org

Sustainable and Bio-Based Production Methods

There is a growing demand for sustainable and bio-based production methods for flavor compounds, driven by consumer preferences for natural and "clean-label" products. researchgate.netnextgenpurpose.com Biotechnology and fermentation are at the forefront of this movement, offering environmentally friendly alternatives to traditional chemical synthesis. trilogyflavors.com

Precision fermentation, which utilizes genetically engineered microorganisms, is a key technology for the sustainable production of flavor compounds. imperial.ac.uktrilogyflavors.com This method allows for the creation of flavors that are traditionally sourced from resource-intensive or environmentally sensitive crops. trilogyflavors.com By using microorganisms to produce compounds like this compound, it is possible to reduce the environmental footprint associated with agriculture, such as land use, water consumption, and pesticide application. trilogyflavors.com

Another important aspect of sustainable flavor production is the use of upcycled ingredients and the reduction of food waste. trilogyflavors.com Byproducts from food processing, such as citrus peels and spent grains, can be used as raw materials for the production of natural flavors. trilogyflavors.commothermurphys.com This not only minimizes waste but also creates new value streams from materials that would otherwise be discarded. nextgenpurpose.com The combination of fermentation or enzymatic treatment of these raw materials with mild thermal processing represents an elegant approach to generating authentic flavor profiles in an industrial setting. researchgate.net These nature-inspired strategies align with consumer demand for more natural and sustainable products. researchgate.net

Application of Artificial Intelligence and Machine Learning in Predicting Flavor Profiles and Optimizing Production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-3-sulfanylpentan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via thiol-Michael addition or nucleophilic substitution of a ketone precursor with a sulfhydryl group. Optimization involves controlling temperature (20–50°C), pH (neutral to mildly acidic), and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions like disulfide formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : NMR shows a singlet for the ketone carbonyl (~2.1 ppm) and multiplet splitting for the sulfanyl-proton (~1.5–1.8 ppm). NMR confirms the ketone carbon (~210 ppm) and sulfur-adjacent carbons (~35–40 ppm).

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2550 cm (S-H stretch).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 132 for the molecular ion) validate molecular identity .

Q. How does the sulfanyl group in this compound influence its solubility and stability in aqueous versus organic media?

- Methodological Answer : The sulfanyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) but reducing stability in aqueous solutions due to oxidation risks. Stability studies under inert atmospheres (N) and pH 5–7 are recommended. Use antioxidants like BHT (0.01–0.1% w/w) to prevent disulfide formation during long-term storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound, such as conflicting oxidation rates under similar conditions?

- Methodological Answer : Contradictions may arise from trace metal impurities or oxygen levels. Use controlled kinetic studies with:

- Standardized reagents : HPLC-grade solvents and deionized water.

- Oxygen scavengers : Add 1–2% ascorbic acid to minimize autoxidation.

- In situ monitoring : UV-Vis spectroscopy (tracking absorbance at 260–280 nm for sulfoxide formation) or LC-MS to identify intermediates .

Q. How can researchers design experiments to probe the compound’s role in modulating enzyme activity, given its structural similarity to natural thiol-containing metabolites?

- Methodological Answer :

- Enzyme inhibition assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed enzyme levels. Monitor activity via fluorescence (e.g., NADH depletion in dehydrogenase assays).

- Docking studies : Compare binding affinities of this compound versus natural substrates (e.g., coenzyme A derivatives) using software like AutoDock Vina.

- Mutagenesis : Engineer cysteine residues in enzyme active sites to assess sulfanyl group interactions .

Q. What methodologies are recommended for analyzing the compound’s thermal degradation products, and how can conflicting pyrolytic pathways be reconciled?

- Methodological Answer :

- TGA-FTIR : Track mass loss (5–10°C/min) and evolved gases (e.g., SO at ~1350 cm).

- Py-GC-MS : Identify volatile degradation products (e.g., methyl ketones, sulfur dioxide) under inert vs. oxidative atmospheres.

- Statistical modeling : Apply principal component analysis (PCA) to reconcile pathway variations caused by heating rate or sample homogeneity .

Q. How can researchers optimize the compound’s use as a chiral building block in asymmetric synthesis, particularly for thioether-containing pharmaceuticals?

- Methodological Answer :

- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Rh(II)/Josiphos) for enantioselective thiolation.

- Circular dichroism (CD) : Validate enantiomeric excess (>90% ee) by comparing Cotton effects at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.